molecular formula C17H27NO3 B566052 Mebeverine Acid Methyl Ester CAS No. 1390154-39-8

Mebeverine Acid Methyl Ester

Cat. No.: B566052
CAS No.: 1390154-39-8
M. Wt: 293.407
InChI Key: TWUWPEBUHAHGAV-UHFFFAOYSA-N
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Description

Mebeverine Acid Methyl Ester is a derivative of mebeverine, a compound known for its antispasmodic properties. It is primarily used to alleviate symptoms associated with irritable bowel syndrome, such as stomach pain, cramps, and persistent diarrhea. The compound works by relaxing the muscles in and around the gut, providing relief from gastrointestinal discomfort .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mebeverine Acid Methyl Ester can be synthesized through esterification reactions involving mebeverine and methanol. The process typically involves the use of acid catalysts such as sulfuric acid to facilitate the reaction. The reaction conditions include maintaining a temperature range of 60-70°C and continuous stirring to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms. The use of high-purity reagents and solvents ensures the production of a high-quality ester. The final product is purified through distillation and crystallization techniques to achieve the desired purity levels .

Mechanism of Action

Mebeverine Acid Methyl Ester exerts its effects by directly acting on the smooth muscles of the gastrointestinal tract. It inhibits the influx of calcium ions into the muscle cells, preventing muscle contraction and thereby relieving spasms . The compound also has a local anesthetic effect, which contributes to its antispasmodic properties. The primary molecular targets include calcium channels and muscarinic receptors .

Comparison with Similar Compounds

Uniqueness: Mebeverine Acid Methyl Ester is unique due to its specific ester structure, which enhances its solubility and bioavailability compared to its parent compound, mebeverine. This structural modification allows for more efficient absorption and prolonged therapeutic effects .

Properties

IUPAC Name

methyl 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-5-18(12-6-7-17(19)21-4)14(2)13-15-8-10-16(20-3)11-9-15/h8-11,14H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUWPEBUHAHGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)OC)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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